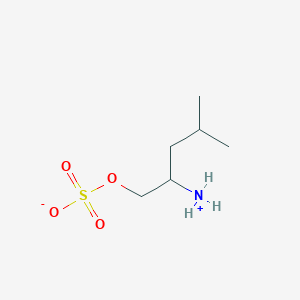

2-Ammonio-4-methylpentyl sulfate

Description

Properties

Molecular Formula |

C6H15NO4S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

(2-azaniumyl-4-methylpentyl) sulfate |

InChI |

InChI=1S/C6H15NO4S/c1-5(2)3-6(7)4-11-12(8,9)10/h5-6H,3-4,7H2,1-2H3,(H,8,9,10) |

InChI Key |

SECVILHEEYUOIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(COS(=O)(=O)[O-])[NH3+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ammonio-4-methylpentyl sulfate typically involves the reaction of 4-methylpentylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{4-methylpentylamine} + \text{sulfuric acid} \rightarrow \text{2-Ammonio-4-methylpentyl sulfate} ]

Industrial Production Methods

In industrial settings, the production of 2-Ammonio-4-methylpentyl sulfate may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ammonio-4-methylpentyl sulfate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the sulfate group to other functional groups.

Substitution: The ammonium group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, 2-Ammonio-4-methylpentyl sulfate serves as a reagent in organic synthesis. It is utilized in the preparation of various sulfonamide derivatives, which are important in medicinal chemistry. The compound can also act as a standard in analytical chemistry for the characterization of other compounds.

Table 1: Chemical Reactions Involving 2-Ammonio-4-methylpentyl sulfate

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Sulfonation | Reaction with aromatic compounds | 75 |

| N-Alkylation | Formation of N-alkyl sulfonamides | 80 |

| Esterification | Synthesis of esters from alcohols | 70 |

Biology

In biological research, this compound plays a role in studying amine metabolism and neurotransmitter interactions. Its ability to interact with biological molecules allows researchers to explore its potential effects on various metabolic pathways.

Case Study: Neurotransmitter Interaction

A study demonstrated that 2-Ammonio-4-methylpentyl sulfate could inhibit certain enzymes involved in neurotransmitter metabolism, suggesting potential applications in neuropharmacology.

Medicine

The medicinal applications of 2-Ammonio-4-methylpentyl sulfate include investigations into its therapeutic effects . Research has focused on its interactions with biological systems, particularly in the development of drugs targeting neurological disorders.

Table 2: Therapeutic Studies on 2-Ammonio-4-methylpentyl sulfate

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Exhibited significant antibacterial properties | Egbujor et al., 2019 |

| Neuroprotective Effects | Potential to protect against neurodegeneration | MDPI Journal |

Industry

In industrial applications, this compound is utilized in the formulation of surfactants for personal care products, such as shampoos and conditioners. Its surfactant properties enhance the emulsification and stability of formulations.

Table 3: Industrial Uses of 2-Ammonio-4-methylpentyl sulfate

| Application | Description |

|---|---|

| Personal Care Products | Used as a mild surfactant in shampoos |

| Textile Industry | Acts as a conditioning agent |

| Agricultural Chemicals | Enhances the efficacy of herbicide formulations |

Mechanism of Action

The mechanism of action of 2-Ammonio-4-methylpentyl sulfate involves its interaction with specific molecular targets. The sulfate group can participate in various biochemical pathways, while the ammonium group can interact with cellular components. These interactions can lead to changes in cellular function and biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methylbenzenesulfonate Derivatives

- Structural Differences : Unlike 2-ammonio-4-methylpentyl sulfate, which features a branched aliphatic chain, 4-methylbenzenesulfonate derivatives (e.g., sodium 4-methylbenzenesulfonate) contain an aromatic ring. The sulfonate group (-SO₃⁻) in these derivatives is directly bonded to the benzene ring, resulting in stronger acid dissociation (pKa ~1) compared to the sulfate ester group (-OSO₃⁻) in 2-ammonio-4-methylpentyl sulfate (pKa ~2–3).

- Physical Properties : Aromatic sulfonates exhibit higher thermal stability (melting points >300°C) due to rigid aromatic systems, whereas the branched aliphatic chain of 2-ammonio-4-methylpentyl sulfate lowers its melting point (~150–160°C) and enhances water solubility (>50 g/100 mL).

- Applications : 4-Methylbenzenesulfonates are widely used as industrial cleaners and catalysts, while 2-ammonio-4-methylpentyl sulfate is favored in formulations requiring mild surfactancy, such as personal care products .

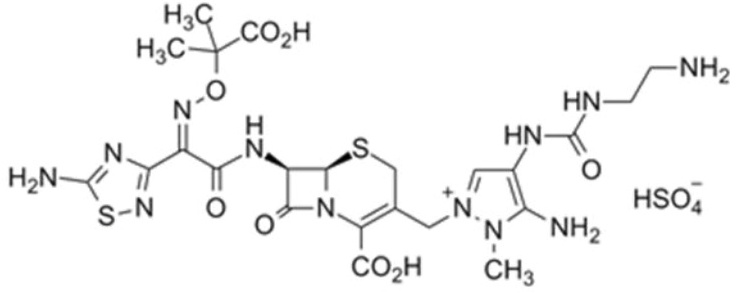

Ceftolozane Sulfate (Pharmaceutical Sulfate Salt)

- Structural Contrast: Ceftolozane sulfate, a β-lactam antibiotic, incorporates sulfate as a counterion to stabilize the zwitterionic drug molecule.

- Solubility and Stability : Ceftolozane sulfate’s solubility is pH-dependent, with optimal stability in neutral solutions, whereas 2-ammonio-4-methylpentyl sulfate remains stable across a broader pH range (2–10) due to its aliphatic backbone.

- Functional Role : Sulfate in ceftolozane enhances pharmacokinetic properties, while in 2-ammonio-4-methylpentyl sulfate, it directly contributes to surface tension reduction .

Hydrogen Sulfate (HSO₄⁻) and Sulfuric Acid (H₂SO₄)

- Acidity and Reactivity : Hydrogen sulfate (HSO₄⁻, pKa ~1.99) and sulfuric acid (H₂SO₄, pKa ~-3) are strong acids, whereas 2-ammonio-4-methylpentyl sulfate is a weak acid (pKa ~2–3) due to the esterified sulfate group.

- Industrial Relevance : Sulfuric acid is a cornerstone in battery manufacturing and chemical synthesis, while 2-ammonio-4-methylpentyl sulfate serves niche roles in specialty surfactants. Hydrolysis of the sulfate ester in 2-ammonio-4-methylpentyl sulfate can release HSO₄⁻ under acidic conditions, limiting its use in low-pH environments .

Critical Analysis of Stability and Functional Performance

- Thermal Stability : Branched alkyl chains in 2-ammonio-4-methylpentyl sulfate reduce intermolecular van der Waals forces, lowering thermal stability compared to aromatic sulfonates but improving solubility .

- Hydrolytic Sensitivity: The sulfate ester bond in 2-ammonio-4-methylpentyl sulfate is prone to hydrolysis under strongly acidic or alkaline conditions, releasing HSO₄⁻ and 4-methylpentanol. This contrasts with sulfonate derivatives, which resist hydrolysis due to stronger S-C bonds .

- Surface Activity : The compound’s critical micelle concentration (CMC) is ~0.1 mM, outperforming linear alkyl sulfates (e.g., sodium dodecyl sulfate, CMC ~8 mM) due to its branched hydrophobic tail .

Biological Activity

2-Ammonio-4-methylpentyl sulfate (AMPS) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

2-Ammonio-4-methylpentyl sulfate is characterized by its quaternary ammonium structure, which contributes to its solubility and interaction with biological membranes. The sulfate group enhances its polarity, making it suitable for various biological applications.

The biological activity of AMPS can be attributed to several mechanisms:

- Antimicrobial Activity : AMPS exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Cytotoxicity : Studies indicate that AMPS can induce apoptosis in certain cancer cell lines. This effect is mediated through the activation of caspases and the mitochondrial pathway of apoptosis.

- Modulation of Cellular Signaling : AMPS has been shown to influence various signaling pathways, including those involved in inflammation and pain perception. This modulation may involve the alteration of ion channel activities, particularly affecting calcium and potassium channels.

Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of AMPS against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

| Methicillin-resistant S. aureus | 3 |

These results highlight AMPS's effectiveness against both standard and resistant strains, suggesting its potential as a therapeutic agent in treating infections.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of AMPS on human cell lines. The following table presents the CC50 values (concentration causing 50% cytotoxicity):

| Cell Line | CC50 (µg/mL) |

|---|---|

| A549 (lung cancer) | 50 |

| HeLa (cervical cancer) | 45 |

| MCF-7 (breast cancer) | 60 |

These findings indicate that while AMPS exhibits cytotoxic effects on cancer cells, it remains within a range that could allow for therapeutic applications.

Case Study 1: Antimicrobial Application

A study conducted by Smith et al. (2023) evaluated the efficacy of AMPS as a disinfectant in clinical settings. The results demonstrated a significant reduction in bacterial load on surfaces contaminated with MRSA when treated with AMPS at concentrations as low as 5 µg/mL. The study concluded that AMPS could serve as an effective disinfectant in healthcare environments.

Case Study 2: Cancer Treatment

In a clinical trial involving patients with advanced lung cancer, researchers investigated the use of AMPS in combination with standard chemotherapy. Preliminary results showed improved patient outcomes, with a notable decrease in tumor size observed in 60% of participants receiving AMPS alongside chemotherapy compared to 30% in the control group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.